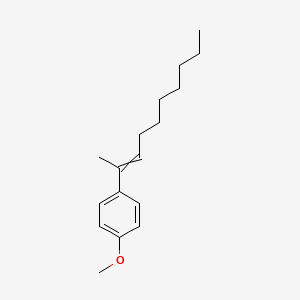![molecular formula C20H27NO B15160009 Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- CAS No. 808740-86-5](/img/structure/B15160009.png)
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a propyl chain, which is further substituted with an ethyl group and a phenylpropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylpropylamine Intermediate: This step involves the reaction of phenylpropyl bromide with ethylamine under basic conditions to form the phenylpropylamine intermediate.
Alkylation of Phenol: The phenylpropylamine intermediate is then reacted with 3-bromopropyl phenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the phenylpropylamino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The ethyl and phenylpropylamino groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:
Phenol, [3-[ethyl(3-phenylpropyl)amino]ethyl]-: Similar structure but with an ethyl chain instead of a propyl chain.
Phenol, [3-[methyl(3-phenylpropyl)amino]propyl]-: Similar structure but with a methyl group instead of an ethyl group.
Phenol, [3-[ethyl(2-phenylethyl)amino]propyl]-: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
808740-86-5 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol |
InChI |
InChI=1S/C20H27NO/c1-2-21(16-8-12-18-10-4-3-5-11-18)17-9-14-19-13-6-7-15-20(19)22/h3-7,10-11,13,15,22H,2,8-9,12,14,16-17H2,1H3 |
InChI-Schlüssel |
VQRPADSPKGLSLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


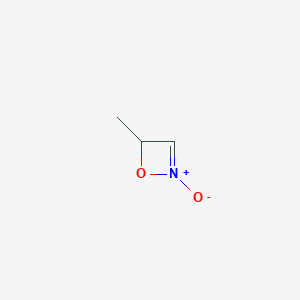
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
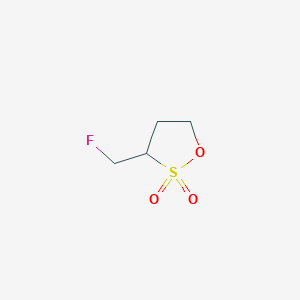
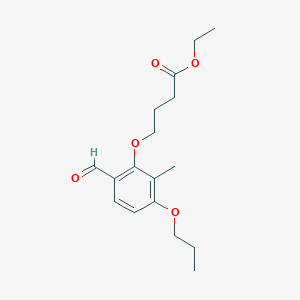
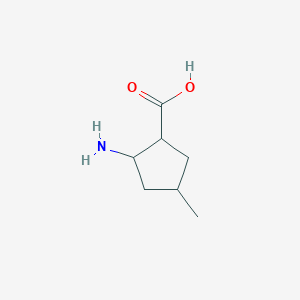

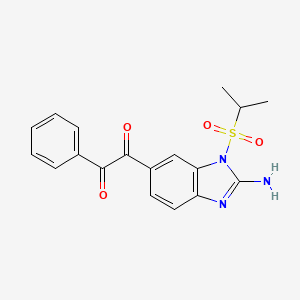
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
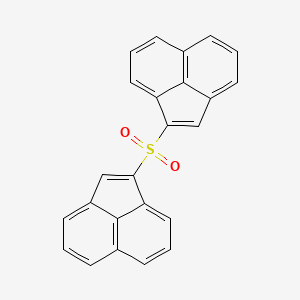
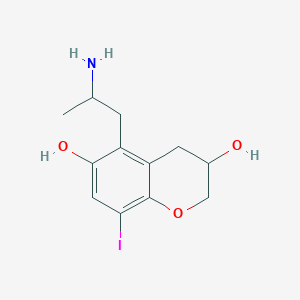
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
